Superior Inhibition of Hepatic Lipogenesis: Berteroin vs. Sulforaphane
Berteroin exhibits a greater inhibitory effect on T0901317-induced SREBP-1c activation than sulforaphane, AICAR, or metformin in HepG2 hepatocytes [1]. This suggests Berteroin is a superior tool compound for studying pathways regulating hepatic lipid accumulation.
| Evidence Dimension | Inhibition of T0901317-induced SREBP-1c activation |
|---|---|
| Target Compound Data | Significantly inhibited SREBP-1c activation (specific quantitative fold-change not provided in abstract) |
| Comparator Or Baseline | Sulforaphane (less effective inhibitor) |
| Quantified Difference | Greater inhibitory effect |
| Conditions | HepG2 hepatocytes stimulated with T0901317 (LXR agonist) |
Why This Matters
Researchers studying non-alcoholic fatty liver disease (NAFLD) or metabolic syndrome should procure Berteroin over sulforaphane to more effectively target and dissect the SREBP-1c-mediated lipogenic pathway.
- [1] Kim YJ, Park SY, Lee JH. Berteroin ameliorates lipid accumulation through AMPK-mediated regulation of hepatic lipid metabolism and inhibition of adipocyte differentiation. Life Sci. 2021;282:119668. View Source
